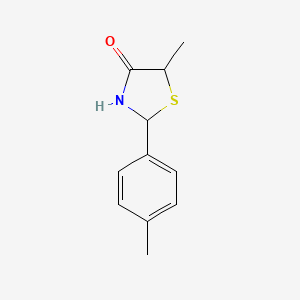

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and case studies.

Overview of 1,3-Thiazolidin-4-one Derivatives

1,3-Thiazolidin-4-one derivatives, including this compound, have been extensively studied for their pharmacological potential. These compounds exhibit a range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural modifications at the 2 and 5 positions are critical for enhancing their bioactivity.

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of this compound. In vitro assays conducted against various cancer cell lines demonstrate its potential as an effective anticancer agent.

Case Studies and Findings

-

Inhibition of Cancer Cell Proliferation :

- A study evaluated the compound's effect on leukemia cell lines (MOLT-4) and CNS cancer cell lines (SF-295). The compound exhibited an inhibition ratio of 84.19% against MOLT-4 and 72.11% against SF-295 in primary screening tests conducted by the National Cancer Institute .

- Another study reported that derivatives with similar structural features displayed cytotoxicity against human colon adenocarcinoma (HT29) and prostate cancer cells (PC3), with IC50 values indicating strong antiproliferative effects .

- Mechanism of Action :

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.

Antibacterial Efficacy

-

Spectrum of Activity :

- The compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp., with inhibition percentages reaching up to 91.66% .

- Comparative studies showed that certain derivatives had activity indices comparable to standard antibiotics like Ampicillin .

- Mechanistic Insights :

Table 1: Anticancer Activity of this compound

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of 5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one derivatives as anticancer agents. The compound exhibits notable cytotoxic effects against various cancer cell lines, including leukemia and central nervous system cancers.

Case Study: Antitumor Activity

- A study evaluated a series of thiazolidinone derivatives for their anticancer properties. Among them, compounds with the thiazolidinone scaffold demonstrated significant inhibition rates against cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer), with inhibition percentages reaching up to 84.19% and 72.11% , respectively .

- Mechanistically, these compounds are believed to induce apoptosis and inhibit cell cycle progression at the G2/M phase by targeting specific molecular pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various models.

Key Findings:

- Research indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin and naproxen. The primary mechanism involves selective inhibition of cyclooxygenase (COX-1) enzymes, which are crucial in the inflammatory response .

- Structure–activity relationship studies suggest that the positioning of substituents on the benzene ring significantly influences the anti-inflammatory efficacy of these compounds .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

Research Insights:

- Recent studies have demonstrated that derivatives of this compound exhibit substantial antibacterial activity. Some formulations were effective against resistant strains of bacteria .

- The molecular docking studies conducted alongside experimental evaluations indicate favorable interactions between these compounds and bacterial targets, suggesting a potential for development into new antimicrobial therapies .

Other Therapeutic Applications

Beyond anticancer and anti-inflammatory uses, this compound has been explored for various other pharmacological activities:

- Antidiabetic Effects: Thiazolidinone derivatives are known to exhibit hypoglycemic effects, with some compounds acting on insulin sensitivity pathways similar to established drugs like pioglitazone and rosiglitazone .

- Antioxidant Activity: The antioxidant properties of thiazolidinones contribute to their potential in preventing oxidative stress-related diseases .

Chemical Reactions Analysis

Hydrolysis

The thiazolidinone ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening products. For example, hydrolytic cleavage of related compounds has been reported in the presence of water or hydrazine derivatives, though specific conditions for this compound are not detailed .

Reduction

Reduction of the carbonyl group in thiazolidinones typically yields thiazolidine derivatives. While not explicitly described for this compound, sodium borohydride or lithium aluminum hydride are common reducing agents in similar systems.

Biological Activity Correlation

Research on structurally similar thiazolidinones highlights the importance of substituents in modulating reactivity and biological effects. For instance, compounds with 5-methyl substitution on the thiazolidinone ring exhibit enhanced anticancer activity, as demonstrated by inhibition percentages up to 84.19% against leukemia cell lines (e.g., MOLT-4) . This suggests that steric and electronic effects from substituents significantly influence both chemical stability and biological potency.

Cyclization Pathway

The synthesis of thiazolidinones proceeds via the formation of a Schiff base intermediate , followed by intramolecular cyclization. For example, the reaction of 4-methylbenzaldehyde with thiourea generates an iminomercaptide intermediate, which undergoes acid-catalyzed cyclization to form the five-membered ring .

Three-Component Domino Reaction

In multi-component reactions, thioglycolic acid reacts with aromatic aldehydes and malononitrile to form a reactive intermediate that undergoes sequential cyclization steps. This method avoids traditional stepwise synthesis and improves atom economy .

Comparison of Substituent Effects

Substituents at the 2-position of the thiazolidinone ring (e.g., 4-methylphenyl) play a critical role in directing reactivity. Bulky or electron-donating groups can stabilize intermediates during synthesis and enhance biological activity. For example, compounds with 4-methylphenyl substituents exhibit improved solubility and interaction with enzymatic targets, as evidenced by their efficacy in anticancer assays .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization. Key parameters include solvent choice (ethanol/methanol), temperature (60–80°C), and catalyst presence (e.g., HCl or acetic acid). Evidence from structurally similar thiazolidinones shows yields improve with slow addition of reactants and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from its analogs?

- Methodological Answer :

- ¹H NMR : The methyl group at C5 appears as a singlet (~δ 2.3 ppm), while the 4-methylphenyl substituent shows aromatic protons as a doublet (δ 7.2–7.4 ppm).

- FTIR : A strong C=O stretch at ~1700 cm⁻¹ and C=S at ~1250 cm⁻¹ confirm the thiazolidinone core. Comparative studies with 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one highlight these diagnostic peaks .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer : Schiff base intermediates may undergo premature cyclization or oxidation. Using anhydrous solvents, controlled pH (pH 3–4), and reducing agents (e.g., NaBH₄) stabilizes intermediates. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts like deiodinated or dimerized species .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to analyze electron density at the thiazolidinone ring, predicting sites for nucleophilic attack (e.g., C4 carbonyl).

- Molecular Docking : Dock into protein targets (e.g., COX-2 or α-glucosidase) using AutoDock Vina. Studies on analogous compounds show the 4-methylphenyl group enhances hydrophobic interactions in enzyme pockets .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion angles critical for validating computational models. For example, in 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one, the dihedral angle between the phenyl and thiazolidinone rings is 15.2°, indicating moderate conjugation. Discrepancies in literature models often arise from neglecting crystal packing effects .

Q. What strategies address low reproducibility in biological activity assays for this compound?

- Methodological Answer :

- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity.

- Assay Design : Standardize cell lines (e.g., MCF-7 for cytotoxicity) and include positive controls (e.g., doxorubicin). Studies on similar thiazolidinones show IC₅₀ variability drops with consistent DMSO concentrations (<1%) .

Q. How can substituent modifications (e.g., halogenation) alter the compound’s pharmacological profile?

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H13NOS/c1-7-3-5-9(6-4-7)11-12-10(13)8(2)14-11/h3-6,8,11H,1-2H3,(H,12,13) |

InChI Key |

FBQSULSZOOGTHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(S1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.